2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Descripción general

Descripción

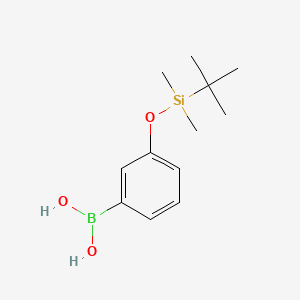

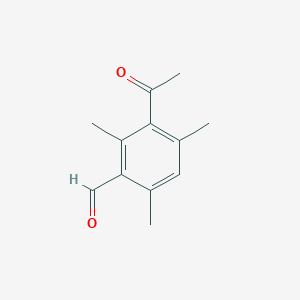

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is a compound that falls within the category of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is commonly employed in peptide synthesis to prevent unwanted side reactions involving the amino group.

Synthesis Analysis

The synthesis of N-benzyloxycarbonyl hydroxy amino acid derivatives, such as t-butyl esters, has been described using an aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids. The acetoacetyl group can be introduced with diketene and removed using hydrazine, providing a method for preparing N-benzyloxycarbonyl hydroxy amino acid derivatives . Additionally, the synthesis of related compounds, such as N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, has been reported, which is suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .

Molecular Structure Analysis

While the specific molecular structure of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is not detailed in the provided papers, a related study on 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid using DFT methods can offer insights into the molecular structure analysis of similar compounds. The study includes vibrational wavenumbers, infrared intensities, and Raman activities, as well as the identification of the most stable conformer .

Chemical Reactions Analysis

The chemical reactions involving N-benzyloxycarbonyl-protected amino acids typically include the introduction and removal of protecting groups, which are crucial steps in peptide synthesis. The acetoacetyl protecting group for the hydroxyl function can be introduced and later removed, as mentioned in the synthesis analysis . Furthermore, the stability of the linkage between the C-terminal amino acid and a handle compound was tested, showing resistance to acidolysis, which is relevant for the stability of protected amino acids during peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyloxycarbonyl-protected amino acids are influenced by the protecting groups. The stability studies of related compounds, such as handles for solid-phase peptide synthesis, indicate that the N-benzyloxycarbonyl group can provide stability against acidolysis . The spectroscopic properties, such as FT-IR and FT-Raman spectra, can be analyzed to determine the vibrational characteristics of the compound, as demonstrated in the study of a related benzoic acid derivative .

Aplicaciones Científicas De Investigación

-

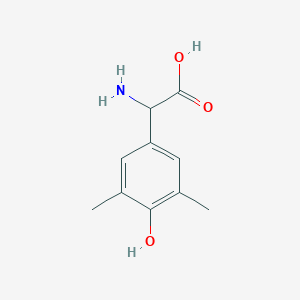

Synthesis of Novel Baicalein Amino Acid Derivatives

- Field : Neuropharmacology

- Application Summary : This compound has been used in the synthesis of novel baicalein amino acid derivatives, which are evaluated as neuroprotective agents .

- Method of Application : The compound is introduced to baicalein to improve its neuroprotective activity. The newly synthesized compounds were characterized by 1H-NMR, 13C-NMR, and high resolution mass spectrometry (HR-MS) .

- Results : Most of the compounds provided more potent neuroprotection than baicalein, and were equivalent to the positive drug edaravin. They showed no obvious cytotoxicity on normal H9C2 cells .

-

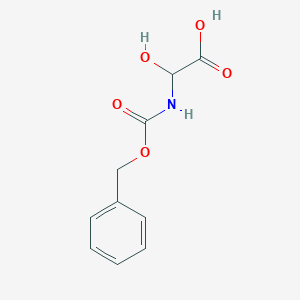

Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate

- Field : Organic Chemistry

- Application Summary : This compound is a fragment of a novel cytotoxic cyclodepsipeptide onchidin which shows moderate cytotoxic activity .

- Method of Application : The compound was synthesized through six steps .

- Results : The synthesis was successful, but the yield and other specific results are not mentioned .

-

Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

-

Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

-

Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

-

Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Safety And Hazards

Propiedades

IUPAC Name |

2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEZLSUFDXSIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393169 | |

| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid | |

CAS RN |

56538-57-9 | |

| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)